molecular formula C14H9NO3 B183037 4-(1,3-Benzoxazol-2-yl)benzoic acid CAS No. 20000-54-8

4-(1,3-Benzoxazol-2-yl)benzoic acid

Cat. No.: B183037
CAS No.: 20000-54-8
M. Wt: 239.23 g/mol
InChI Key: NUEZYYBQCMBQOY-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-yl)benzoic acid is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzoxazol-2-yl)benzoic acid typically involves the condensation of 2-aminophenol with benzoic acid derivatives under specific reaction conditions. One common method includes the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts to facilitate the reaction . For instance, the reaction can be carried out in the presence of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) under reflux conditions in water, yielding high product efficiency .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzoxazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures, solvents like acetone or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring .

Properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEZYYBQCMBQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432548
Record name 4-benzooxazol-2-ylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20000-54-8
Record name 4-benzooxazol-2-ylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Resin-bound 4-carboxybenzaldehyde (subn. 0.60 mmol/g, 400 mg, 0.24 mmol) was treated with a solution of 2-aminophenol (262 mg, 2.4 mmol) in DMA (3 mL). The suspension was shaken at room temperature for 24 h. Tetracyanoethylene (307 mg, 2.4 mmol) was added, and the mixture stirred at room temperature for an additional 24 h. The resin was filtered, washed with DMA and DCM, and dried under high vacuum. The benzoxazole was cleaved from the solid support with 20% (v/v) TFA in DCM (2×5 mL, 15 min) and the combined filtrates were evaporated to give the title compound. 1H NMR (CD3OD) δ 7.36-7.45 (m, 2H), 7.62-7,67 (m, 111), 7.72-7.77 (m, 1H), 8.17 (d, 2H, J=8.3 Hz), 8.29 (d, 2H, J=8.3 Hz). MS (API-ES+) m/z 240 (M+H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
262 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
307 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was 4-(1,3-Benzoxazol-2-yl)benzoic acid identified as a photodegradation product of 4,4'-bis(2-benzoxazolyl)stilbene (BBS)?

A2: Studies on the photophysical properties of BBS revealed that upon UV irradiation at 350 nm, the stilbene moiety undergoes photocleavage. This process generates an aldehyde intermediate, which is subsequently oxidized under ambient conditions to form this compound. The structure of this photoproduct was confirmed using X-ray diffraction analysis. This finding highlights an important aspect of BBS photodegradation and identifies a potential degradation product with biological activity.

Q2: How does the structure of this compound influence its activity compared to similar compounds?

A3: Structure-activity relationship (SAR) studies revealed that the presence and position of the carboxyl group are crucial for the activity of this compound. While this compound shows weak GFRα1 agonist activity, its meta-substituted isomer, 2-[4-(5-carboxy-1H-1,3-benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazole-5-carboxylic acid, is inactive. This suggests that the specific spatial arrangement of the carboxyl group is essential for interaction with the GFRα1 binding site. Furthermore, replacing the carboxyl group with an amino or acetamido group also results in a loss of activity, highlighting the importance of this functional group for biological activity. These findings provide valuable insights for designing more potent and selective GFRα1 agonists based on the this compound scaffold.

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